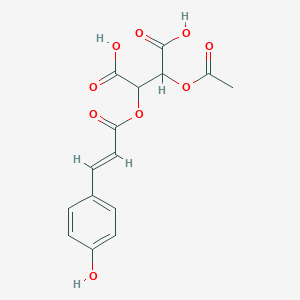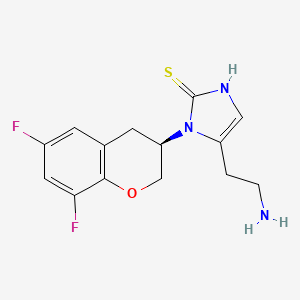
Plakortolide H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plakortolide H is a natural product found in Plakortis with data available.
Wissenschaftliche Forschungsanwendungen
1. Biosynthesis and Structural Analysis
Plakortolides, including Plakortolide H, have been a subject of interest due to their unique biosynthesis and structural properties. A study by Yong et al. (2011) on the Australian marine sponge Plakinastrella clathrata revealed the isolation of new compounds including plakortolides, which were structurally elucidated through extensive spectroscopic analysis (Yong et al., 2011). This research offers insights into the biosynthetic pathways and structural diversity of plakortolides.
2. Inhibitory Activity Against Pathogens
Plakortolides have demonstrated potential in inhibiting the growth of pathogens. Perry et al. (2001) identified cyclic peroxides including plakortolides from Plakinastrella onkodes, which exhibited potent inhibitory activity against the protozoan Toxoplasma gondii, representing a novel avenue for marine-derived natural products in combating parasitic infections (Perry et al., 2001).
3. Cytotoxic Properties and Anticancer Potential
The cytotoxic properties of plakortolides, including this compound, have been explored for their potential in cancer treatment. Varoglu et al. (1995) reported that Plakortolide E exhibited selective potency against melanoma and breast tumor cell lines (Varoglu et al., 1995). This highlights the potential of plakortolides as candidates for developing anticancer therapies.
4. Synthetic Studies
Synthetic studies of plakortolides have been conducted to understand their complex molecular structures and potential applications. Barnych and Vatèle (2012) achieved the total synthesis of seco-plakortolide E and (-)-ent-plakortolide I, providing valuable insights into the structural and stereochemical aspects of these compounds (Barnych & Vatèle, 2012).
5. Antimicrobial and Antitumor Activities
Plakortolides have shown promising antimicrobial and antitumor activities. Rudi et al. (2003) isolated new compounds from the sponge Plakortis aff simplex, including plakortolides H and I, which displayed significant activity against a range of tumor cells, indicating their potential in antimicrobial and antitumor applications (Rudi et al., 2003).
Eigenschaften
Molekularformel |
C25H32O4 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(3R,4aS,7aS)-3,4a-dimethyl-3-[(2E,4E,9E)-2-methyl-10-phenyldeca-2,4,9-trienyl]-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C25H32O4/c1-20(13-9-6-4-5-7-10-14-21-15-11-8-12-16-21)18-24(2)19-25(3)22(28-29-24)17-23(26)27-25/h6,8-16,22H,4-5,7,17-19H2,1-3H3/b9-6+,14-10+,20-13+/t22-,24+,25-/m0/s1 |
InChI-Schlüssel |
CPCDZHAAYWQQMM-BFTVFCNYSA-N |
Isomerische SMILES |
C/C(=C\C=C\CCC/C=C/C1=CC=CC=C1)/C[C@@]2(C[C@]3([C@H](CC(=O)O3)OO2)C)C |
Kanonische SMILES |
CC(=CC=CCCCC=CC1=CC=CC=C1)CC2(CC3(C(CC(=O)O3)OO2)C)C |
Synonyme |
plakortolide H |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



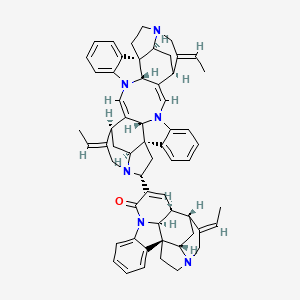
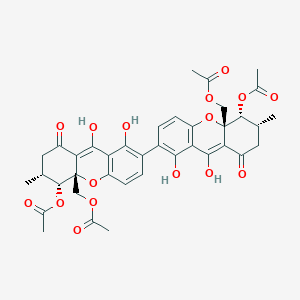
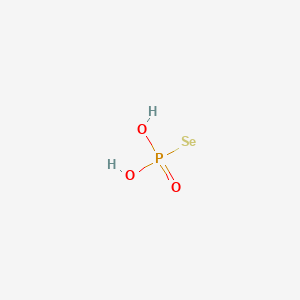
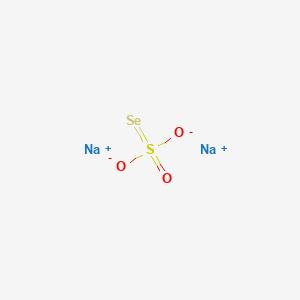
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)
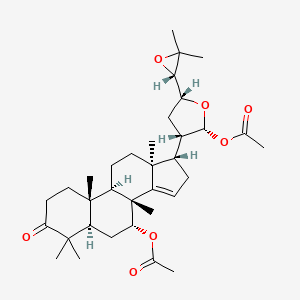
![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
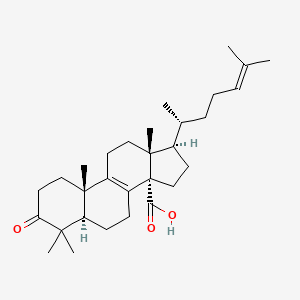
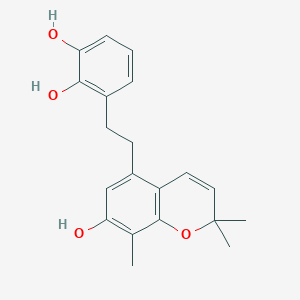
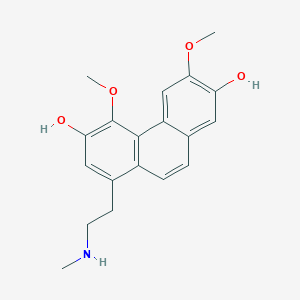
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)
